molecular formula C8H11NO B15315748 (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol

(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol

Cat. No.: B15315748
M. Wt: 137.18 g/mol
InChI Key: JFMUZFSSRPCQQT-SSDOTTSWSA-N
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Description

(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a methyl group at the 2-position and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(2-methylpyridin-4-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1R)-1-(2-methylpyridin-4-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (1R)-1-(2-methylpyridin-4-yl)ethanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-methylpyridin-3-yl)ethan-1-ol
  • (1R)-1-(2-methylpyridin-5-yl)ethan-1-ol
  • (1R)-1-(2-methylpyridin-6-yl)ethan-1-ol

Uniqueness

(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3/t7-/m1/s1

InChI Key

JFMUZFSSRPCQQT-SSDOTTSWSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@@H](C)O

Canonical SMILES

CC1=NC=CC(=C1)C(C)O

Origin of Product

United States

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